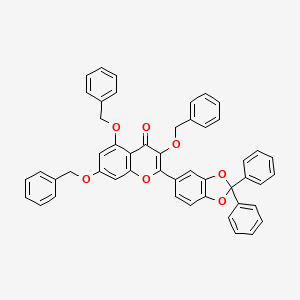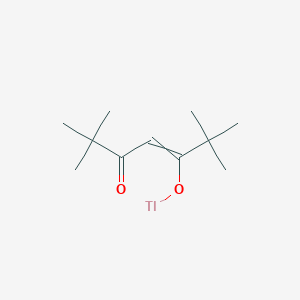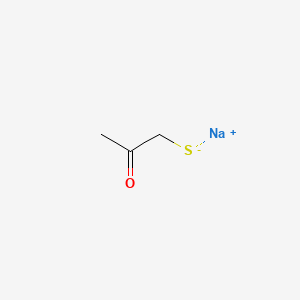
1-Mercapto-2-propanone Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Mercapto-2-propanone Sodium Salt is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. This compound is characterized by the presence of a mercapto group (-SH) attached to a carbonyl group, making it a versatile reagent in various chemical reactions. It is commonly used in organic synthesis and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Mercapto-2-propanone Sodium Salt can be synthesized through several methods. One common approach involves the reaction of 1-mercapto-2-propanol with sodium hydroxide. The reaction typically occurs under mild conditions, with the mercapto group reacting with the sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures a consistent and high-yield production of the compound, which is essential for its various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Mercapto-2-propanone Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Disulfides
Reduction: Alcohols
Substitution: Thioethers and other substituted products
Applications De Recherche Scientifique
1-Mercapto-2-propanone Sodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 1-Mercapto-2-propanone Sodium Salt involves its ability to act as a nucleophile due to the presence of the mercapto group. This allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
1-Mercapto-2-propanol: Similar structure but lacks the sodium salt component.
2-Mercaptoethanol: Contains a mercapto group but has a different carbon backbone.
3-Mercapto-1-propanol: Similar functional groups but different carbon chain length.
Uniqueness: 1-Mercapto-2-propanone Sodium Salt is unique due to its combination of a mercapto group and a carbonyl group, which provides it with distinct reactivity and versatility in chemical reactions. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Propriétés
Formule moléculaire |
C3H5NaOS |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
sodium;2-oxopropane-1-thiolate |
InChI |
InChI=1S/C3H6OS.Na/c1-3(4)2-5;/h5H,2H2,1H3;/q;+1/p-1 |
Clé InChI |
DEXUQWRTJHXYPV-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)C[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


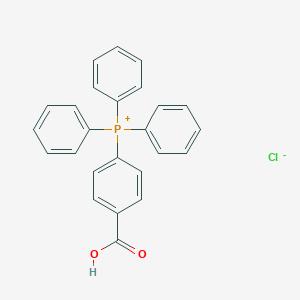
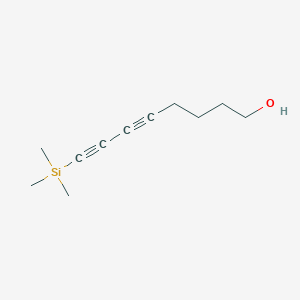
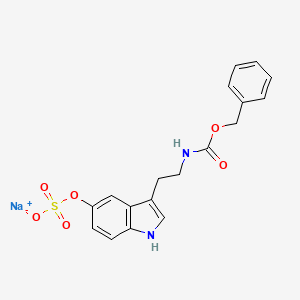
![(+/-)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13859083.png)
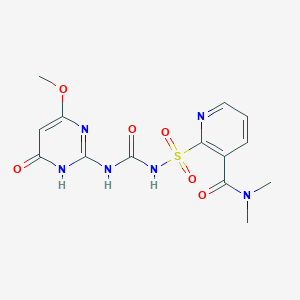
![Sodium;[4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13859086.png)
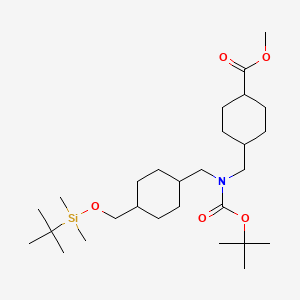
![5-[(4-Methoxyphenyl)-diphenylmethylamino-6-methoxy-9H-purin-9-yl]-13C2, 15N-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B13859111.png)
![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)
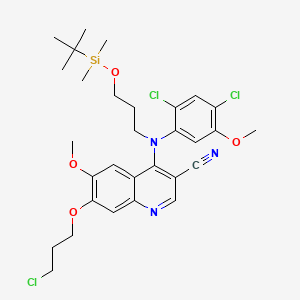
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)
